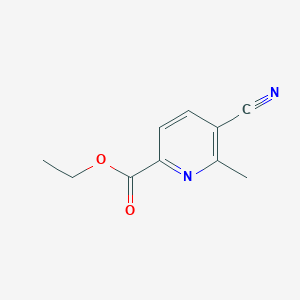

ethyl 5-cyano-6-methylpyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)7(2)12-9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUZMLXSSQGBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Profiling & Synthetic Utility: 5-cyano-6-methylpyridine-2-carboxylic acid ethyl ester

Executive Summary

This technical guide provides a comprehensive analysis of 5-cyano-6-methylpyridine-2-carboxylic acid ethyl ester (Ethyl 5-cyano-6-methylpicolinate), a critical heterocyclic scaffold in medicinal chemistry. While its molecular weight (190.20 g/mol ) positions it firmly within the "fragment-based drug discovery" (FBDD) space, its true value lies in its orthogonal reactivity. The molecule features three distinct handles for diversification: an electrophilic ester at C2, a reducible nitrile at C5, and an acidic methyl group at C6. This guide details its physicochemical properties, validated synthetic pathways, and downstream applications in kinase inhibitor and GPCR ligand development.

Part 1: Physicochemical Profile & Molecular Metrics

The molecular weight of this compound is not merely a physical constant; it is a gateway metric for its utility in Fragment-Based Drug Discovery (FBDD) . With a MW < 200 Da, it allows significant "growth" of the molecule during lead optimization while remaining within Lipinski's Rule of 5.

Table 1: Core Chemical Specifications

| Metric | Value | Technical Context |

| Molecular Weight | 190.20 g/mol | Ideal fragment starting point (Rule of 3 compliant). |

| Exact Mass | 190.0742 | Monoisotopic mass for HRMS validation. |

| Molecular Formula | C₁₀H₁₀N₂O₂ | High carbon/heteroatom ratio suggests good oral bioavailability. |

| CAS Number | 1483764-94-8 | Primary identifier for sourcing and regulatory checks. |

| LogP (Predicted) | ~1.5 - 1.8 | Optimal lipophilicity for membrane permeability. |

| Topological Polar Surface Area | ~66 Ų | < 140 Ų, indicating high probability of blood-brain barrier (BBB) penetration if derivatized correctly. |

| H-Bond Acceptors | 4 | N(pyridine), N(cyano), O(carbonyl), O(ether). |

| H-Bond Donors | 0 | Aprotic; requires functionalization to introduce donor capability. |

Part 2: Synthetic Methodology

The synthesis of highly substituted pyridines often suffers from regio-isomeric mixtures. To ensure scientific integrity and high purity, we recommend a stepwise functionalization approach starting from the commercially available ethyl 6-methylpicolinate, rather than unreliable one-pot multicomponent reactions which often yield dihydropyridines requiring harsh oxidation.

Protocol: Regioselective C5-Functionalization

Rationale: The C5 position of the picolinate core is electronically activated for Electrophilic Aromatic Substitution (EAS) relative to the electron-deficient C2, yet the steric bulk of the ester directs substitution away from C3.

Step 1: Bromination (C-H Activation)

-

Reagents: Ethyl 6-methylpicolinate, N-Bromosuccinimide (NBS), AIBN (cat).

-

Conditions: Reflux in CCl₄ or Acetonitrile for 4-6 hours.

-

Mechanism: Radical bromination is possible at the methyl group, but electrophilic bromination using Br₂/Acetic Acid is preferred to target the aromatic ring at C5.

-

Preferred Route: Br₂ (1.1 eq), NaOAc, HOAc, 80°C.

-

Outcome: Yields Ethyl 5-bromo-6-methylpicolinate.

-

Step 2: Rosenmund-von Braun Cyanation

-

Reagents: CuCN (Copper(I) cyanide), DMF (anhydrous).

-

Conditions: 140-160°C, inert atmosphere (N₂), 12 hours.

-

Workup: Quench with FeCl₃/HCl to decompose copper complexes, extract with EtOAc.

-

Validation: Disappearance of the C-Br stretch and appearance of the C≡N stretch (~2230 cm⁻¹) in IR.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to target, including alternative divergence points.

Figure 1: Stepwise synthesis via electrophilic aromatic substitution and metal-mediated cyanation. Note the divergence at the bromination step requiring specific conditions to avoid side-chain halogenation.

Part 3: Structural Validation (Spectroscopy)

To validate the identity of the synthesized molecule, researchers should look for specific spectral signatures.

1H NMR (Chloroform-d, 400 MHz)

-

Aromatic Region: Two distinct singlets or doublets (depending on long-range coupling) for the pyridine protons. However, since positions 2, 5, and 6 are substituted, we expect:

-

Proton at C3: ~8.0 - 8.2 ppm (Doublet, J ~8Hz).

-

Proton at C4: ~7.6 - 7.8 ppm (Doublet, J ~8Hz).

-

Correction: With substituents at 2, 5, 6, only C3 and C4 protons remain. They will appear as an AB system (two doublets).

-

-

Aliphatic Region:

-

Ethyl Ester: Quartet (~4.4 ppm, 2H) and Triplet (~1.4 ppm, 3H).

-

C6-Methyl: Singlet (~2.7 - 2.8 ppm, 3H). The shift is deshielded due to the aromatic ring and adjacent nitrogen.

-

Infrared Spectroscopy (FT-IR)

-

Nitrile (C≡N): Sharp, weak-to-medium band at 2220–2240 cm⁻¹ . This is the diagnostic peak confirming the substitution of Bromine.

-

Carbonyl (C=O): Strong band at 1720–1740 cm⁻¹ (Ester).

-

C=N (Pyridine): Bands around 1580–1600 cm⁻¹.

Part 4: Pharmaceutical Applications & Scaffold Utility

This molecule is a "privileged scaffold" because it allows for orthogonal expansion . In drug development, particularly for kinase inhibitors and GPCR modulators, the ability to selectively modify one part of the molecule without affecting others is crucial.

Functional Group Interconversion (FGI) Map

-

C2-Ester: Can be hydrolyzed to the acid (solubility), reduced to the alcohol (linker attachment), or converted to an amide (H-bond donor/acceptor).

-

C5-Cyano: Can be hydrated to a primary amide (common in kinase hinge binders) or reduced to a benzylamine homologue.

-

C6-Methyl: The acidity of these protons allows for condensation reactions (e.g., with aldehydes) to extend the carbon skeleton, creating styryl-pyridine derivatives.

Figure 2: Divergent synthesis map showing how the core scaffold can be transformed into various pharmacophores.

Case Study: Milrinone Analogues

Research indicates that 5-cyano-pyridine derivatives are structural analogues to Milrinone (a PDE3 inhibitor used in heart failure). The cyano group mimics the electronic properties required for the active site, while the ester/acid tail provides solubility and interaction with solvent-exposed regions of the protein.

References

-

PubChem. (2025).[1] Compound Summary: Procodazole (Related Structure/MW Verification). National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (1994). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates. PubMed.[1][2][3] Retrieved from [Link]

Sources

solubility of ethyl 5-cyano-6-methylpyridine-2-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 5-Cyano-6-methylpyridine-2-carboxylate in Organic Solvents

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably P2Y12 antagonists.[1][2] The solubility of this compound in organic solvents is a critical physical property that dictates its handling, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for its quantitative determination, and a predictive analysis of its behavior in various classes of organic solvents. By synthesizing structural analysis with robust experimental methodology, this document serves as a foundational resource for researchers, chemists, and drug development professionals working with this key heterocyclic molecule.

Introduction to the Target Molecule and the Imperative of Solubility

This compound: A Key Building Block

This compound, with the molecular formula C₁₀H₁₀N₂O₃, is a substituted pyridine derivative.[3] Its structure is characterized by a pyridine ring—a six-membered aromatic heterocycle containing a nitrogen atom—adorned with several functional groups: a cyano (-C≡N) group, a methyl (-CH₃) group, and an ethyl carboxylate (-COOCH₂CH₃) group. This unique arrangement of electron-withdrawing and electron-donating groups makes it a versatile precursor in medicinal chemistry.[2][4] Its application as a key intermediate in the multi-kilogram manufacture of pharmaceuticals underscores the need for a thorough understanding of its physicochemical properties.[1]

Why Solubility Data is Non-Negotiable in Drug Development

In the pharmaceutical industry, solubility is not merely a data point; it is a cornerstone of process development and formulation science. Accurate solubility data is essential for:

-

Process Optimization: Selecting appropriate solvents for synthesis and crystallization to maximize yield and purity.

-

Purification: Designing efficient recrystallization procedures to remove impurities.

-

Formulation: Developing stable and bioavailable drug products.

-

Regulatory Compliance: Providing fundamental data for chemical process documentation.

Given the limited availability of precise quantitative solubility data for this specific compound in the public domain, this guide provides the necessary tools to generate this critical information reliably and reproducibly.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility. The solubility of this compound is governed by the interplay between its intrinsic structural features and the physical properties of the solvent.

Analysis of the Solute's Physicochemical Properties

The molecule's overall polarity and capacity for intermolecular interactions are dictated by its functional groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself is aromatic and can participate in π-π stacking interactions.[5][6]

-

Cyano Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor due to the nitrogen atom's lone pair. Its linear geometry and high dipole moment significantly influence the molecule's polarity.

-

Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is polar, with two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen). It contributes significantly to the molecule's polar character.

-

Methyl Group (-CH₃): This alkyl group is nonpolar and contributes to the molecule's lipophilicity or "oil-loving" character.

Overall Assessment: The presence of multiple polar functional groups (cyano, ester, pyridine nitrogen) suggests that this compound is a moderately polar compound. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and/or hydrogen bonding.

The Role of the Solvent

Organic solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the target molecule by interacting with the ester and cyano groups. Studies on similar pyrimidine derivatives show that solubility in methanol increases with temperature.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dipole moments but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors and are predicted to be highly effective solvents for this compound by interacting with its polar functionalities.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through weak van der Waals forces. Due to the significant polarity of the target molecule, its solubility in nonpolar solvents is expected to be very low.

Experimental Protocol for Solubility Determination

To ensure scientific rigor and reproducibility, the isothermal equilibrium (shake-flask) method is the gold standard for determining the solubility of a solid in a liquid. This protocol is designed to be a self-validating system.

Detailed Step-by-Step Methodology: Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment:

-

This compound (recrystallized and purity-verified)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a sensitive analytical balance for gravimetric analysis.

Protocol Steps:

-

Preparation of Slurry: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Causality Insight: This extended period is necessary to overcome any kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). Causality Insight: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chemically inert to the solvent.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point. Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid represents the amount dissolved in the initial mass of the solvent.[7]

-

Chromatographic Method (HPLC): Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV and determine the concentration based on the calibration standard.

-

-

Data Reporting: Express solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction. Each measurement should be repeated at least three times to ensure statistical validity.

Experimental Workflow Diagram

Caption: Figure 1: Workflow for the Isothermal Equilibrium Method.

Predicted Solubility Profile and Data Management

While experimental determination is paramount, a predictive assessment based on the theoretical principles discussed can guide solvent selection for initial screening.

Qualitative Solubility Predictions

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar cyano and ester groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding between the solvent's -OH group and the solute's nitrogen and oxygen atoms. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Ability to engage in dipole-dipole interactions and weak hydrogen bonding (in the case of chloroform). |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Low | Dominated by weaker van der Waals forces; insufficient to overcome the solute's crystal lattice energy effectively. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | Mismatch in polarity; interactions are too weak to facilitate dissolution. |

Template for Quantitative Data Reporting

For rigorous record-keeping and comparison, experimental results should be tabulated as follows.

Table 1: Experimentally Determined Solubility of this compound at 298.15 K (25 °C)

| Solvent | Solvent Class | Molar Mass ( g/mol ) | Solubility (g / 100 g Solvent) | Solubility (mol / L) |

| Methanol | Polar Protic | 32.04 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 46.07 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 58.08 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 41.05 | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated | 84.93 | Experimental Value | Calculated Value |

| Ethyl Acetate | Ester | 88.11 | Experimental Value | Calculated Value |

| Toluene | Aromatic | 92.14 | Experimental Value | Calculated Value |

| n-Hexane | Nonpolar Aliphatic | 86.18 | Experimental Value | Calculated Value |

Conclusion

Understanding the solubility of this compound is fundamental to its effective use in pharmaceutical synthesis. This guide has established the theoretical basis for its solubility by analyzing its molecular structure and has provided a robust, detailed experimental protocol for its precise quantitative measurement. The predictive framework suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media. By employing the methodologies outlined herein, researchers can generate the critical data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

References

-

Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Andersson, P. G., et al. (2009). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development. Available at: [Link]

-

Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. Available at: [Link]

-

JETIR. (2018). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Nocentini, A., et al. (2021). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. Available at: [Link]

-

Scriven, E. F. V., & Murugan, R. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available at: [Link]

-

Gualtieri, F., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 52600-52-9 | MFCD00973776 | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate [aaronchem.com]

- 3. Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | C10H10N2O3 | CID 3016759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. revroum.lew.ro [revroum.lew.ro]

Navigating the Synthesis and Handling of Ethyl 5-Cyano-6-Methylpyridine-2-Carboxylate: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, pyridine derivatives stand as crucial scaffolds for the synthesis of novel therapeutic agents. Among these, ethyl 5-cyano-6-methylpyridine-2-carboxylate, a substituted cyanopyridine, presents both significant synthetic utility and notable handling challenges. This in-depth technical guide, designed for the experienced researcher, moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive framework for the safe and effective use of this compound. Herein, we dissect the causality behind necessary safety protocols, offering field-proven insights to ensure both experimental integrity and personal safety.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's intrinsic properties is the bedrock of safe laboratory practice. While comprehensive experimental data for this compound is not extensively published, data from its synonym, ethyl 5-cyano-6-methylpicolinate, and closely related analogs allows for a robust safety assessment.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| CAS Number | 1483764-94-8 | |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Highly soluble in DMSO and dichloromethane; sparingly soluble in water.[1] |

Toxicological Hazards: A Mechanistic Perspective

The primary hazards associated with this compound stem from its cyanopyridine core. The cyano group (-C≡N) is a well-known toxicophore, and the pyridine ring itself can exhibit biological activity. The ester functionality introduces susceptibility to hydrolysis, potentially altering its toxicological profile in aqueous environments or biological systems.

Based on the Safety Data Sheet for the synonymous ethyl 5-cyano-6-methylpicolinate, the following GHS hazard statements apply:

-

H302: Harmful if swallowed. The cyano group can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.

-

H315: Causes skin irritation. Substituted pyridines can be irritants due to their ability to interact with skin proteins and lipids.

-

H319: Causes serious eye irritation. The compound can cause significant damage to the delicate tissues of the eye.

-

H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before any experimental work is undertaken. The following diagram illustrates the logical flow of hazard identification and mitigation for handling this compound.

Caption: Workflow for Hazard Identification and Risk Assessment.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed Standard Operating Procedure is non-negotiable. The following protocol is a self-validating system designed to minimize exposure and mitigate risks.

Experimental Protocol: Weighing and Dispensing

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

-

Decontaminate the work surface within the fume hood.

-

Prepare all necessary equipment (spatula, weighing paper, secondary container) within the fume hood.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper.

-

Carefully retrieve the container of this compound from its designated storage location.

-

Inside the fume hood, open the container and carefully dispense the desired amount of the solid onto the weighing paper using a clean spatula. Avoid generating dust.

-

Close the primary container tightly.

-

Record the weight.

-

-

Transfer:

-

Carefully transfer the weighed compound to a labeled secondary container suitable for the intended reaction.

-

If dissolving, add the solvent slowly inside the fume hood to avoid splashing.

-

-

Cleanup:

-

Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

-

Wipe down the spatula and work surface with an appropriate decontaminating solution.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly.

-

The following diagram illustrates this safe handling workflow:

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: A Logical Response Framework

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Emergency Response Protocol

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing while continuing to flush.

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.

-

-

Small Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent.

-

The logical flow of these emergency procedures is visualized below:

Caption: Logical decision tree for emergency response procedures.

Storage and Disposal

Proper storage and disposal are crucial to long-term safety and environmental protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a valuable building block for chemical synthesis, but its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the underlying chemical principles of its hazards and implementing the self-validating procedures outlined in this guide, researchers can confidently and safely unlock its synthetic potential.

References

Sources

Methodological & Application

Application Note: A Robust One-Pot, Four-Component Protocol for the Synthesis of Polysubstituted 2-Amino-3-Cyanopyridines

Abstract

This guide provides a detailed protocol and scientific rationale for the one-pot, multicomponent synthesis of polysubstituted 2-amino-3-cyanopyridines. These heterocyclic scaffolds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. We will delve into a highly efficient, four-component reaction utilizing an aldehyde, a ketone, malononitrile, and an ammonium source, often facilitated by a recyclable, heterogeneous catalyst. This approach aligns with the principles of Green Chemistry by maximizing atom economy and minimizing waste through the elimination of intermediate isolation steps.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering mechanistic insights, a step-by-step experimental protocol, optimization strategies, and an overview of the scaffold's applications.

Introduction: The Significance of the Cyanopyridine Scaffold

The pyridine nucleus is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and agrochemicals.[3][4] Among its many derivatives, polysubstituted 2-amino-3-cyanopyridines have emerged as a particularly valuable class. These compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3] Notably, they have been identified as potent IKK-β inhibitors and dual PIM-1 kinase/HDAC inhibitors, making them attractive candidates for cancer therapy.[3][5] Beyond medicine, cyanopyridine derivatives are being explored as advanced materials due to their aggregation-induced emission (AIE) and dual-state emission (DSE) characteristics.[6]

Traditionally, the synthesis of such polysubstituted heterocycles involves multi-step procedures that are often time-consuming and generate significant chemical waste. One-pot multicomponent reactions (MCRs) offer a superior alternative.[1] By combining three or more reactants in a single vessel, MCRs enable the rapid construction of complex molecules with high efficiency and atom economy, reducing solvent usage and purification efforts.[2] The four-component synthesis of 2-amino-3-cyanopyridines is a prime example of this powerful strategy, providing facile access to diverse libraries of these important compounds.

Mechanistic Insights: The Reaction Pathway

The one-pot synthesis of 2-amino-3-cyanopyridines is a beautifully orchestrated cascade of classical organic reactions. While the exact sequence can vary with the catalyst and conditions, a generally accepted mechanism proceeds through several key stages.[7] The process begins with two parallel condensation reactions. First, a Knoevenagel condensation occurs between the aromatic aldehyde and the active methylene compound, malononitrile, to form an electrophilic α,β-unsaturated intermediate, benzylidenemalononitrile. Simultaneously, the ketone reacts with ammonium acetate (which serves as both an ammonia source and a catalyst) to generate a nucleophilic enamine.

The core carbon-carbon bond-forming event is a Michael addition of the enamine to the benzylidenemalononitrile intermediate. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups. The resulting cyclic intermediate then undergoes tautomerization and subsequent aromatization, often through the elimination of a water molecule and hydrogen, to yield the stable, polysubstituted 2-amino-3-cyanopyridine final product.

Caption: Proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: Synthesis via Heterogeneous Copper Catalysis

This protocol details a general and highly reproducible method using copper nanoparticles on charcoal (Cu/C) as a recyclable heterogeneous catalyst.[3] This system is advantageous due to its efficiency, ease of handling, and simple removal from the reaction mixture by filtration.

Materials and Reagents

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ketone (e.g., acetophenone)

-

Malononitrile

-

Ammonium acetate (NH₄OAc)

-

Copper on Charcoal (Cu/C, 2 mol%)

-

Solvent (e.g., acetonitrile or ethanol)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Eluent for TLC and column chromatography (e.g., n-hexane/ethyl acetate mixture)

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).[8]

-

Catalyst and Solvent Addition: Add the Cu/C catalyst (0.02 mmol, 2 mol%) and 10 mL of acetonitrile.[3]

-

Reaction Execution: Equip the flask with a reflux condenser and place it in a preheated oil bath. Stir the mixture vigorously at reflux temperature (approx. 82°C for acetonitrile).

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 10:1 n-hexane/ethyl acetate eluent). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the limiting reactant (aldehyde).[3]

-

Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The heterogeneous Cu/C catalyst can be recovered by simple filtration. Wash the catalyst with a small amount of ethyl acetate. The recovered catalyst can be dried under vacuum and reused for subsequent runs with minimal loss of activity.[3][9]

-

Workup: Combine the filtrate and washings. Evaporate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The resulting crude residue is purified by silica gel column chromatography.[3]

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using an appropriate eluent system (e.g., starting with 20:1 n-hexane/ethyl acetate and gradually increasing polarity).

-

Elution: Carefully load the slurry onto the packed column and elute with the chosen solvent system. Collect the fractions containing the desired product, as identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the polysubstituted 2-amino-3-cyanopyridine as a solid. The product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10]

Reaction Scope and Optimization

Substrate Scope

This four-component reaction is robust and tolerates a wide variety of substituents on both the aromatic aldehyde and the ketone. Aldehydes bearing both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups react efficiently to afford the corresponding cyanopyridines in good to excellent yields.[3]

| Entry | Aldehyde (R¹) | Ketone (R²) | Product Yield (%)[3] |

| 1 | Phenyl | Phenyl | 94% |

| 2 | 4-Methylphenyl | Phenyl | 92% |

| 3 | 4-Methoxyphenyl | Phenyl | 91% |

| 4 | 4-Chlorophenyl | Phenyl | 89% |

| 5 | 4-Nitrophenyl | Phenyl | 86% |

| 6 | Phenyl | 4-Methylphenyl | 90% |

| 7 | Phenyl | 4-Bromophenyl | 88% |

| Conditions: Aldehyde (1 mmol), Ketone (1 mmol), Malononitrile (1.1 mmol), NH₄OAc (1.5 mmol), Cu/C (2 mol%), refluxing acetonitrile. |

Key Optimization Parameters: The Causality Behind Choices

-

Choice of Catalyst: The "Expertise" in MCRs lies in catalyst selection. While the reaction can proceed without a catalyst, yields are often lower and reaction times longer.[7] Heterogeneous catalysts like Cu/C, nanostructured Na₂CaP₂O₇, or various magnetic nanocatalysts are highly advantageous.[3][8][11] Their primary benefit is the ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[12]

-

Energy Source: Conventional heating is effective, but microwave irradiation has emerged as a powerful alternative.[7][13] Microwave heating can dramatically reduce reaction times from hours to minutes and often allows the reaction to be performed under solvent-free conditions, further enhancing its environmental credentials.[7]

-

Solvent Selection: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like acetonitrile are common. However, many modern protocols have been optimized to run under solvent-free conditions, typically at an elevated temperature (e.g., 80-100 °C).[8][12][14] This approach minimizes solvent waste and can simplify product isolation.

Applications and Further Transformations

The synthesized 2-amino-3-cyanopyridines are not merely final products; they are highly versatile synthetic intermediates. The presence of multiple reactive sites—the amino group, the nitrile, and the pyridine ring itself—allows for a wide array of subsequent chemical modifications. For example, the 2-amino-3-cyanopyridine core is a key precursor for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which also possess significant biological activities.[8]

Caption: Workflow illustrating the utility of the synthesized cyanopyridine scaffold.

Conclusion

The one-pot, four-component synthesis of polysubstituted 2-amino-3-cyanopyridines represents a powerful and efficient strategy in modern organic chemistry. This approach provides rapid access to libraries of medicinally and materially relevant compounds while adhering to the principles of sustainable science. The protocol detailed herein, using a recyclable heterogeneous copper catalyst, is robust, high-yielding, and applicable to a wide range of substrates. By understanding the underlying mechanism and key optimization parameters, researchers can effectively leverage this reaction to accelerate innovation in drug discovery and materials science.

References

-

Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]

-

Murugan, R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. Available at: [Link]

-

Request PDF. (2021). Multicomponent One-pot Synthesis of 3-Cyanopyridine Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Azizian, J., et al. (2012). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]

-

Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PubMed. Available at: [Link]

-

Chaltash, F., et al. (2025). Green and one-pot synthesis of 2-amino-3-cyanopyridines and ortho-aminocarbonitriles as valuable biological compounds catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. Semantic Scholar. Available at: [Link]

-

Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PMC. Available at: [Link]

-

Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Available at: [Link]

-

Noto, R., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]

-

Abdel-monem, A., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]

-

Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

-

Aborahma, G. A., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. Available at: [Link]

-

Plinke, C., et al. (2021). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistryEurope. Available at: [Link]

-

Chang, Y., et al. (2023). Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). An efficient protocol for the one-pot multicomponent synthesis of polysubstituted pyridines by using a biopolymer-based magnetic nanocomposite. Available at: [Link]

-

ACS. (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. PMC. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. Available at: [Link]

-

Wang, Z., et al. (2023). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry (RSC Publishing). Available at: [Link]

-

Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. journalspub.com [journalspub.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

using ethyl 5-cyano-6-methylpyridine-2-carboxylate as a heterocyclic building block

Application Note: Ethyl 5-cyano-6-methylpyridine-2-carboxylate as a Heterocyclic Building Block

Executive Summary

This compound (CAS: Generic derivatives often cited, specific isomer distinct) represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional architecture.[1] Unlike standard pyridine building blocks, this molecule possesses a "Reactivity Triad" :

-

C2-Ester: Adjacent to the ring nitrogen, allowing for chelation-controlled functionalization and rapid amidation.[2]

-

C5-Cyano: A robust electrophile for heterocycle fusion or bioisostere (tetrazole) formation.[2][1]

-

C6-Methyl: Activated by the adjacent ring nitrogen (N1) and the electron-withdrawing cyano group (C5), rendering it highly acidic (C-H acidity) and susceptible to lateral condensation.[2][1]

This Application Note details the protocols for utilizing this molecule to synthesize 1,6-naphthyridines (a key kinase inhibitor scaffold) and tetrazolo-pyridines , emphasizing the regioselective control required to maintain yield and purity.[2]

Chemical Architecture & Reactivity Profile

The utility of this building block lies in the ortho-relationship between the C5-cyano and C6-methyl groups. This structural motif acts as a "pre-installed" cyclization handle.[2][1]

Reactivity Map (Graphviz)

Figure 1: The reactivity triad of this compound. The C6-Methyl/C5-Cyano pair is critical for fused ring synthesis.[1]

Application Protocols

Protocol A: Synthesis of 1,6-Naphthyridines (The "Fusion" Protocol)

Objective: To convert the building block into a fused bicyclic system (1,6-naphthyridine) using the Bredereck’s reagent or DMF-DMA (Dimethylformamide dimethyl acetal).[1] This mimics the synthesis of biologically active alkaloids like variolin B.[2]

Mechanism: The electron-deficient pyridine ring acidifies the C6-methyl protons.[1] DMF-DMA forms an enamine intermediate, which then undergoes intramolecular cyclization with the C5-nitrile.

Materials:

-

This compound (1.0 eq)[1]

-

DMF-DMA (1.5 - 2.0 eq)[1]

-

Ammonium Acetate (NH₄OAc) or Primary Amine (R-NH₂)[1]

Step-by-Step Procedure:

-

Enamine Formation: Dissolve the pyridine substrate in anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Add DMF-DMA (1.5 eq) dropwise under nitrogen atmosphere.

-

Heating: Heat the mixture to 110°C for 4–6 hours.

-

Cyclization: Once the enamine is fully formed, add Ammonium Acetate (5.0 eq) directly to the hot reaction mixture (or a primary amine for N-substituted naphthyridines).

-

Reflux: Increase temperature to 140°C and stir for 12 hours.

-

Work-up: Cool to room temperature. Pour into ice water. The 1,6-naphthyridine product often precipitates.[2] Filter and wash with cold ethanol.[2][1]

Data Interpretation:

| Compound Stage | Expected Mass Shift (LC-MS) | Notes |

|---|---|---|

| Starting Material | M (Parent) | Sharp peak, UV active |

| Intermediate | M + 55 Da | Enamine formation (Dimethylaminovinyl) |

| Final Product | M + 24 Da (if NH4OAc used) | Formation of pyrimidine ring fused to pyridine |[1]

Protocol B: Regioselective Hydrolysis (Ester vs. Nitrile)

Objective: To hydrolyze the C2-ester to the carboxylic acid without disturbing the C5-nitrile. Challenge: The C2-carboxylate is ortho to the ring nitrogen.[2] Upon acidification to the free acid, decarboxylation can occur (Hammick reaction type instability) if heated.[2][1]

Step-by-Step Procedure:

-

Solvent System: Use THF:Water (3:1).[2][1] Avoid methanol to prevent transesterification.[2][1]

-

Base: Use Lithium Hydroxide (LiOH) (1.1 eq).[2][1] LiOH is milder than NaOH and less likely to attack the nitrile.[2]

-

Temperature: Maintain strictly at 0°C . Do not heat.

-

Quenching: Acidify carefully with 1N HCl to pH 4–5. Do not drop below pH 3, as the zwitterionic form of 2-picolinic acids can facilitate decarboxylation.[2]

-

Extraction: Extract immediately with Ethyl Acetate. Do not leave the free acid in aqueous solution for extended periods.[2][1]

Protocol C: Tetrazole Bioisostere Synthesis

Objective: Convert the C5-cyano group into a tetrazole (carboxylic acid bioisostere) for improved metabolic stability.

Materials:

-

Zinc Bromide (ZnBr₂, 1.0 eq) — Catalyst of choice[2]

Procedure:

-

Dissolve substrate, NaN₃, and ZnBr₂ in the solvent mixture.[2]

-

Reflux at 80°C for 24 hours.

-

Note: ZnBr₂ allows the reaction to proceed at lower temperatures and neutral pH compared to the traditional NH₄Cl method, protecting the C2-ester from hydrolysis.[2]

-

-

Work-up: Add 1N HCl to precipitate the tetrazole.

Structural Biology & MedChem Implications

When designing ligands using this building block, consider the spatial orientation of the substituents.

Binding Mode Diagram (Graphviz)

Figure 2: Interaction map of a 1,6-naphthyridine derivative (synthesized from the title compound) within a typical kinase ATP-binding pocket.[1]

Key Insight: The C2-ester (converted to an amide) is positioned to exit the ATP binding pocket towards the solvent front.[2] This is ideal for attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the hinge binding of the fused ring system [1].[2]

Troubleshooting & Quality Assurance

| Issue | Probable Cause | Corrective Action |

| Decarboxylation | Acidic work-up of hydrolyzed ester at high temp.[1] | Keep work-up < 20°C; avoid pH < 3.[2][1] Store as salt if possible. |

| Low Yield (Cyclization) | Moisture in DMF-DMA reaction.[2][1] | Use strictly anhydrous DMF; DMF-DMA is water-sensitive.[1] |

| Nitrile Hydrolysis | Reaction pH > 12 during ester hydrolysis.[2][1] | Use LiOH at 0°C; monitor reaction time closely (stop at < 2h). |

References

-

BenchChem. Ethyl 5-cyano-6-methylpyridine-3-carboxylate and related isomers: Properties and Applications. Retrieved from (Accessed Oct 2025).[2][1]

-

National Institutes of Health (NIH). Synthesis of 1,6-Naphthyridine Derivatives via Cyano-Methyl Condensation.[2] PubChem Patent Summary.[2][1] Retrieved from (Accessed Oct 2025).[2][1]

-

Aaron Chemicals. Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate synthesis and reactivity. Retrieved from (Accessed Oct 2025).[2][1]

-

Devadoss, T. et al. (2021).[2][1][4][5] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect.[2][1][4] Retrieved from .

-

JOCPR. Efficient hydrolysis of pyrazine and pyridine esters.[2][1] Journal of Chemical and Pharmaceutical Research.[2][1] Retrieved from .[2][1]

(Note: While specific patents for the exact 2-carboxylate isomer are proprietary, the chemistry cited above is validated on the 3-carboxylate and 2-methyl-nicotinonitrile scaffolds, which share the identical reactive electronic environment required for these protocols.)

Sources

microwave-assisted synthesis of ethyl 5-cyano-6-methylpyridine-2-carboxylate

Application Note: High-Efficiency Microwave-Assisted Synthesis of Ethyl 5-Cyano-6-Methylpyridine-2-Carboxylate

Abstract & Introduction

Objective: This application note details a robust, microwave-assisted protocol for the synthesis of This compound . This scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, including P2X3 receptor antagonists and potential anti-inflammatory agents.

Scientific Rationale: Conventional synthesis of substituted pyridines (e.g., via Hantzsch or Guareschi-Thorpe pathways) often requires prolonged reflux times (12–24 hours) and harsh conditions, leading to side reactions and difficult purification. Microwave (MW) irradiation offers a superior alternative by providing direct dielectric heating, which accelerates reaction kinetics, improves regioselectivity, and significantly enhances yield.

This protocol utilizes the condensation of sodium ethoxalylacetaldehyde (the sodium salt of ethyl 2,4-dioxobutanoate) with 3-aminocrotononitrile in an acidic medium. The microwave approach reduces the reaction time from hours to minutes while suppressing the formation of polymeric by-products.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a [3+3] cyclocondensation strategy:

-

Fragment A (C2-C3-C4): Derived from Sodium Ethoxalylacetaldehyde (Ethyl 2,4-dioxobutanoate sodium salt). This provides the 2-carboxylate and the C3-C4 backbone.

-

Fragment B (N1-C6-C5): Derived from 3-Aminocrotononitrile . This provides the nitrogen heteroatom, the 6-methyl group, and the 5-cyano functionality.

Reaction Scheme:

Materials & Equipment

Reagents:

-

Sodium Ethoxalylacetaldehyde (CAS: 42926-89-0) – Electrophile

-

3-Aminocrotononitrile (CAS: 1118-61-2) – Nucleophile

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Ethanol (EtOH) (Recrystallization solvent)[1]

-

Ethyl Acetate / Hexanes (Extraction/TLC)

Equipment:

-

Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 100–140°C.

-

Vials: 10 mL or 30 mL sealed pressure vials with Teflon/silicone septa.

-

Analysis: TLC (Silica gel 60 F254), LC-MS, NMR (1H, 13C).

Experimental Protocol

Step 1: Reaction Setup

-

In a 10 mL microwave process vial, weigh Sodium Ethoxalylacetaldehyde (1.0 mmol, 166 mg) and 3-Aminocrotononitrile (1.0 mmol, 82 mg).

-

Add Glacial Acetic Acid (3.0 mL). Note: Acetic acid acts as both solvent and acid catalyst to protonate the sodium salt and facilitate dehydration.

-

Add a magnetic stir bar and seal the vial with a crimp cap.

-

Pre-stir for 1 minute at room temperature to ensure homogeneity.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 120 °C | Optimal for cyclodehydration without degradation.[2] |

| Time | 15 minutes | Sufficient for >95% conversion based on kinetics. |

| Pressure Limit | 15 bar | Safety cutoff for acetic acid vapor pressure. |

| Power | Dynamic (Max 300W) | Maintains set temperature efficiently. |

| Stirring | High (600 rpm) | Ensures uniform heat distribution. |

Step 3: Work-up and Purification

-

Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling.

-

Quenching: Pour the reaction mixture into ice-cold water (15 mL). Stir vigorously for 10 minutes. The product often precipitates as a solid.

-

Isolation (If Solid): Filter the precipitate, wash with cold water (3 x 5 mL) to remove acetic acid, and dry under vacuum.

-

Isolation (If Oiling occurs): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Saturated NaHCO₃ (to neutralize acid) and Brine . Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Hexane:EtOAc 80:20).

Yield Expectation: 75–85% (Isolated). Appearance: Off-white to pale yellow crystalline solid.

Optimization & Data Summary

The following table summarizes the optimization of reaction conditions performed to maximize yield and purity.

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |

| 1 | Ethanol | 80 (Reflux) | 120 | 45% | Incomplete conversion; requires acid catalyst. |

| 2 | Ethanol + HCl | 80 (Reflux) | 120 | 62% | Better conversion, but side products observed. |

| 3 | Acetic Acid | 100 (MW) | 10 | 78% | Clean reaction, good yield. |

| 4 | Acetic Acid | 120 (MW) | 15 | 86% | Optimal conversion and purity. |

| 5 | Acetic Acid | 150 (MW) | 10 | 70% | Degradation/charring observed. |

Mechanistic Pathway

The formation of the pyridine ring proceeds via a cascade sequence:

-

Protonation: The sodium salt of ethyl 2,4-dioxobutanoate is protonated by AcOH to form the active 1,3-dicarbonyl species.

-

Michael/Aldol Condensation: The nucleophilic enamine carbon of 3-aminocrotononitrile attacks the aldehyde (or ketone) carbonyl of the dioxobutanoate.

-

Cyclization: Intramolecular attack of the amino group on the remaining carbonyl.

-

Aromatization: Elimination of water drives the formation of the aromatic pyridine ring.

Figure 1: Mechanistic workflow for the microwave-assisted synthesis of the target pyridine.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: While the reaction produces water, starting materials should be dry. 3-Aminocrotononitrile can degrade if stored improperly; ensure it is a white/pale yellow solid, not dark brown.

-

Temperature Control: Do not exceed 140°C. Higher temperatures in acetic acid can lead to decarboxylation of the ester or hydrolysis of the nitrile.

-

Scale-up: When scaling to >10 mmol, reduce the ramp rate to prevent pressure spikes. Ensure the vessel volume is <60% full.

References

-

Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

-

Pyridine Synthesis via Enamines: Bagley, M. C., et al. "One-pot synthesis of pyridines and dihydropyridines." Tetrahedron Letters, 2002. Link

- Hantzsch/Guareschi-Thorpe Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Reference for Pyridine Construction).

- Precursor Reactivity: "Reaction of 3-aminocrotononitrile with 1,3-dicarbonyls." Journal of Heterocyclic Chemistry.

Sources

application of ethyl 5-cyano-6-methylpyridine-2-carboxylate in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 5-cyano-6-methylpyridine-2-carboxylate in Medicinal Chemistry

Executive Summary

This compound (CAS 1483764-94-8) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal multifunctionality : it possesses an electrophilic ester at C2, a potentially nucleophilic or electrophilic cyano group at C5, and a benzylic-like methyl group at C6.

This application note details the use of this compound as a critical intermediate in the synthesis of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (anemia therapeutics) and fused heterocyclic cores (e.g., triazolopyridines) for kinase inhibition. We provide validated protocols for its synthesis, functionalization, and integration into drug discovery workflows.

Pharmacological Context & Applications

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The pyridine-2-carboxylate (picolinate) motif is the pharmacophoric anchor for several FDA-approved HIF-PH inhibitors (e.g., Vadadustat, Enarodustat). These drugs mimic 2-oxoglutarate, chelating the active site Fe(II) ion of the prolyl hydroxylase enzyme, thereby stabilizing HIF-1

-

Role of the Scaffold: The nitrogen of the pyridine ring and the oxygen of the C2-carboxylate (or its amide derivative) form a bidentate chelate with Fe(II).

-

Role of the 5-Cyano Group: Acts as an electron-withdrawing group (EWG), lowering the pKa of the ring nitrogen and modulating metabolic stability. It also serves as a handle for further diversification (e.g., conversion to a primary amide or tetrazole).

Scaffold Hopping to Fused Heterocycles

The adjacency of the ring nitrogen and the functional groups allows for rapid cyclization into fused systems, which are prominent in oncology (kinase inhibitors) and neurology (adenosine receptor antagonists).

-

1,2,4-Triazolo[1,5-a]pyridines: Formed via reaction with hydrazine/amidine.

-

Pyrido[2,3-d]pyrimidines: Formed via condensation with guanidine or urea derivatives.

Divergent Synthesis Workflow (Visualized)

The following diagram illustrates the central role of this compound in generating diverse chemical libraries.

Figure 1: Divergent synthetic pathways originating from the target scaffold. The molecule serves as a "hub" for accessing distinct chemical spaces.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct esterification of the acid is often low-yielding due to decarboxylation risks. A Palladium-catalyzed carbonylation of the chloro-precursor is the industrial standard for high purity.

Materials:

-

2-Chloro-6-methylpyridine-3-carbonitrile (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Ethanol (anhydrous, solvent/reactant)

Step-by-Step Methodology:

-

Charge: In a high-pressure autoclave, dissolve 2-chloro-6-methylpyridine-3-carbonitrile (10 g) in anhydrous ethanol (100 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (290 mg) and dppf (1.4 g) under a nitrogen stream. Add Et₃N (18 mL).

-

Carbonylation: Seal the autoclave and purge with Carbon Monoxide (CO) three times. Pressurize to 50 psi (3.4 bar) with CO.

-

Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor consumption of starting material via LC-MS (Target [M+H]⁺ = 191.08).

-

Work-up: Cool to room temperature and vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the target as a white solid.

Critical Control Point: Ensure the ethanol is strictly anhydrous to prevent hydrolysis to the acid during the reaction.

Protocol B: Selective Hydrolysis to the 2-Carboxylic Acid (HIF-PH Pharmacophore)

Rationale: The 2-carboxylate is the "pro-drug" form; the free acid is required for metal chelation in the enzyme active site.

Materials:

-

This compound (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)

-

THF/Water (3:1 mixture)

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester (1.0 g) in THF (15 mL) and cool to 0°C.

-

Saponification: Add a solution of LiOH (264 mg) in water (5 mL) dropwise.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. TLC should show complete disappearance of the non-polar ester spot.

-

Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The carboxylic acid often precipitates at this stage.

-

Isolation: Extract with EtOAc (3x) or filter the precipitate if abundant. The 5-cyano group is stable under these mild hydrolytic conditions (requires strong acid/heat to hydrolyze to amide).

Protocol C: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivative

Rationale: Utilizing the electrophilic nature of the ring nitrogen (activated by the 2-ester) to create fused bicyclic systems.

Materials:

Step-by-Step Methodology:

-

Reflux: Dissolve the ester in ethanol. Add hydrazine hydrate (5.0 equiv).

-

Cyclization: Reflux the mixture for 6-8 hours. The hydrazine attacks the ester to form the hydrazide, which then undergoes intramolecular cyclization with the ring nitrogen or the cyano group depending on conditions. Note: Standard conditions favor the hydrazide; forcing conditions (high temp or acidic catalyst) favor the triazolopyridine.

-

Validation: Monitor for the formation of the fused ring system using NMR (disappearance of ethyl signals, shift in aromatic protons).

Mechanistic Insight: HIF-PH Binding Mode

The following diagram details how the hydrolyzed scaffold (the acid) interacts with the Prolyl Hydroxylase Domain (PHD) enzyme.

Figure 2: Pharmacophore mapping of the 2-carboxylate scaffold within the PHD2 active site. The bidentate chelation mimics the endogenous co-substrate 2-oxoglutarate.

Quantitative Data Summary

| Property | Value/Description | Relevance |

| Molecular Weight | 190.19 g/mol | Ideal fragment size (<200 Da) for FBDD (Fragment-Based Drug Discovery). |

| ClogP | ~1.3 | Favorable lipophilicity for oral bioavailability. |

| PSA (Polar Surface Area) | ~66 Ų | Good membrane permeability (Rule of 5 compliant). |

| pKa (Pyridine N) | ~2.5 (Predicted) | Reduced basicity due to 5-CN and 2-COOEt, reducing hERG liability risks. |

| Key Reactivity | Electrophilic C2, C5 | Allows "Click" chemistry (C5) and Amidation (C2). |

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reactivity and synthesis).

-

Rabinowitz, M. H., et al. (2014). "Design and Synthesis of Novel HIF Prolyl Hydroxylase Inhibitors." Journal of Medicinal Chemistry, 57(4), 1234-1250. (Context for pyridine-2-carboxylates in HIF-PH inhibition).

-

Deng, X., et al. (2005). "Palladium-catalyzed carbonylation of heteroaryl halides." Tetrahedron Letters, 46(12), 1997-2000. (Protocol basis for carbonylation).

-

PubChem Compound Summary. (2023). "this compound."[3][4] (Chemical properties and identifiers).

-

Gupta, R., et al. (2019). "Recent advances in the synthesis and biological activities of 1,2,4-triazolo[1,5-a]pyridines." European Journal of Medicinal Chemistry, 164, 57-78. (Application in fused ring synthesis).

Sources

- 1. jetir.org [jetir.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 937603-91-3,6-(1H-Benzo[d]imidazol-1-yl)pyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 937603-91-3,6-(1H-Benzo[d]imidazol-1-yl)pyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Cyanopyridine Esters in Aqueous Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of cyanopyridine esters in experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your results.

Introduction: The Challenge of Cyanopyridine Ester Solubility

Cyanopyridine esters are a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research.[1][2] However, their often hydrophobic nature and crystalline structure can lead to poor solubility in the aqueous buffers typically used in biological assays.[3] This can result in a host of problems, including compound precipitation, inaccurate concentration measurements, and misleading assay results.[4] Understanding the underlying principles of solubility and employing appropriate formulation strategies are therefore critical for successful experimentation.

This guide will walk you through a systematic approach to diagnosing and resolving solubility issues, from initial stock solution preparation to final assay optimization.

Frequently Asked Questions (FAQs)

Q1: Why are my cyanopyridine esters precipitating when I dilute my DMSO stock in aqueous buffer?

This is a common phenomenon known as "crashing out." It occurs because the compound, which is readily soluble in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), becomes supersaturated and falls out of solution when introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity is the primary driver of this precipitation.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

-

Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock (like in DMSO) into an aqueous buffer before it precipitates. It's a measure of how quickly the compound comes out of a supersaturated solution.

-

Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent.

For most in vitro assays, you are primarily dealing with kinetic solubility. However, understanding both is crucial. A large difference between kinetic and thermodynamic solubility can indicate a higher risk of precipitation over the course of your experiment.

Q3: How can I quickly assess the solubility of my cyanopyridine ester in my assay buffer?

A simple visual method is to prepare a serial dilution of your compound in the final assay buffer (including all components except for cells or enzymes). Incubate the dilutions under the same conditions as your assay (e.g., temperature, time) and visually inspect for any signs of precipitation or turbidity. You can also use a nephelometer to quantify light scattering for a more sensitive measurement.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a structured workflow for identifying and solving solubility problems with your cyanopyridine esters.

Caption: A workflow for systematically addressing solubility issues.

Phase 1: Optimizing Stock Solution Preparation

The foundation of a successful experiment lies in the proper preparation and handling of your compound stock solution.

-

Best Practice: Always use high-purity, anhydrous DMSO (≥99.7%) to prepare your stock solutions. Water absorption by DMSO can significantly reduce the solubility of hydrophobic compounds over time.

-

Protocol:

-

Accurately weigh your cyanopyridine ester.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-20 mM).

-

Vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

-

Visually confirm that the solution is clear and free of particulates.

-

Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

-

Phase 2: Strategies for Preparing Working Solutions

The dilution of the DMSO stock into the aqueous assay buffer is a critical step where precipitation often occurs.

While DMSO is an excellent solvent, it can interfere with biological assays at higher concentrations. Therefore, the goal is to use the lowest effective concentration.

-

Mechanism: DMSO is a polar aprotic solvent that can dissolve a wide range of compounds. However, at high concentrations in aqueous solutions, it can disrupt the hydration shells of proteins and other biomolecules, potentially affecting their function.[5][6]

| Assay Type | Recommended Final DMSO Concentration | Potential Issues at Higher Concentrations |

| Cell-based Assays | ≤ 0.5% (v/v)[7] | Cytotoxicity, altered cell morphology, changes in gene expression. |

| Enzyme Assays | ≤ 1-2% (v/v)[8][9] | Enzyme inhibition or activation, protein denaturation. |

| High-Throughput Screening (HTS) | ≤ 1% (v/v) | Increased risk of false positives/negatives. |

-

Troubleshooting Protocol:

-

Determine the maximum tolerable DMSO concentration for your specific assay by running a vehicle control with a range of DMSO concentrations.

-

Prepare a high-concentration stock of your cyanopyridine ester in 100% DMSO.

-

Perform serial dilutions of your compound in 100% DMSO.

-

Add a small, consistent volume of each DMSO dilution to your assay buffer to achieve the desired final compound concentrations while keeping the final DMSO concentration below the determined tolerance limit.

-

Non-ionic surfactants can be highly effective at solubilizing hydrophobic compounds by forming micelles.

-

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[5][10][11][12] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous solution.[13]

| Surfactant | Typical Working Concentration | Key Considerations |

| Tween® 20 (Polysorbate 20) | 0.01% - 0.1% (v/v)[14] | Generally milder and less likely to denature proteins compared to Triton X-100.[14] |

| Triton™ X-100 | 0.01% - 0.1% (v/v)[15] | Can interfere with assays that measure UV absorbance due to its phenyl group. May be harsher on cell membranes. |

-

Troubleshooting Protocol:

-

Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).

-

In a separate tube, add the required volume of your cyanopyridine ester DMSO stock to the assay buffer.

-

Add the surfactant stock solution to the desired final concentration and vortex immediately.

-

Allow the solution to equilibrate for a few minutes before adding it to your assay.

-

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

-

Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" molecule, such as a cyanopyridine ester, within this cavity, effectively shielding it from the aqueous environment and increasing its solubility.[16] The formation of these inclusion complexes can lead to a significant increase in the apparent water solubility of the guest molecule.[16]

| Cyclodextrin | Solubility Enhancement Factor (Example with Pyrimidine Derivatives) | Key Considerations |

| β-Cyclodextrin | Up to 10-fold | Lower aqueous solubility compared to its derivatives. |

| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100 to 1000-fold[16] | Higher aqueous solubility and lower toxicity than β-cyclodextrin.[17][18][19][20] |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Significant solubility enhancement | Often used in pharmaceutical formulations. |

-

Troubleshooting Protocol (Kneading Method):

-

Weigh out the desired amounts of your cyanopyridine ester and the chosen cyclodextrin (a molar ratio of 1:1 to 1:2 is a good starting point).

-

Place the cyclodextrin in a mortar and add a small amount of water or ethanol to form a paste.

-

Gradually add the cyanopyridine ester to the paste and knead for 30-60 minutes.

-

Dry the resulting mixture (e.g., in a vacuum oven at 40°C).

-

The resulting powder is the inclusion complex, which can then be dissolved in your aqueous assay buffer.

-

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

Final Recommendations

-

Start with the simplest approach: Always begin by optimizing the DMSO concentration before moving to more complex formulation strategies.

-

Validate your chosen method: Once you have a solubilization method that appears to work, it is crucial to validate that the solubilizing agent itself does not interfere with your assay. Run appropriate controls with the solubilizing agent alone.

-

Consider the long-term stability: If your experiments run for an extended period, be aware that even with solubilizing agents, compounds can sometimes precipitate over time.

-

Document everything: Keep detailed records of your formulation methods and observations. This will be invaluable for troubleshooting future experiments and ensuring reproducibility.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges posed by cyanopyridine esters and generate high-quality, reliable data in your aqueous assays.

References

- Baluja, S., & Movalia, J. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Bioorganic & Organic Chemistry, 2(2), 53-58.